molecular formula C24H16BrClFNO3S B11641373 (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B11641373
M. Wt: 532.8 g/mol
InChI Key: MHGAZRAZZTYGOW-UUYOSTAYSA-N
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Description

(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, substituted with bromine, fluorine, and chlorine atoms, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This can be achieved through the reaction of an appropriate thioamide with a halogenated ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated reagents for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered substituents .

Scientific Research Applications

(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its complex structure and the presence of multiple halogen substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H16BrClFNO3S

Molecular Weight

532.8 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H16BrClFNO3S/c25-18-6-9-21(31-14-16-2-1-3-20(27)10-16)17(11-18)12-22-23(29)28(24(30)32-22)13-15-4-7-19(26)8-5-15/h1-12H,13-14H2/b22-12-

InChI Key

MHGAZRAZZTYGOW-UUYOSTAYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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